![molecular formula C17H15N3O2 B14323454 3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline CAS No. 111010-47-0](/img/structure/B14323454.png)
3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline is an organic compound characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with oxy groups, which are further connected to aniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline typically involves the reaction of 2,6-dihydroxypyridine with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aniline rings.
Wissenschaftliche Forschungsanwendungen
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl)]bis(propan-1-ol): This compound has similar structural features but includes triazole rings instead of aniline groups.
2,2’-[Pyridine-2,6-diylbis(3,1-phenylene)]bis(oxy)bis(N,N-diethylacetamide): This compound features phenylene groups and diethylacetamide functionalities.
Uniqueness
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline is unique due to its specific combination of pyridine and aniline groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
111010-47-0 |
|---|---|
Molekularformel |
C17H15N3O2 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
3-[6-(3-aminophenoxy)pyridin-2-yl]oxyaniline |
InChI |
InChI=1S/C17H15N3O2/c18-12-4-1-6-14(10-12)21-16-8-3-9-17(20-16)22-15-7-2-5-13(19)11-15/h1-11H,18-19H2 |
InChI-Schlüssel |
YJRWUTMEGNLLNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=NC(=CC=C2)OC3=CC=CC(=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)
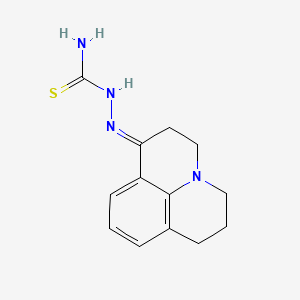
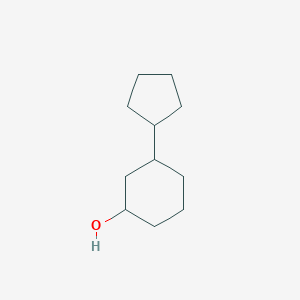
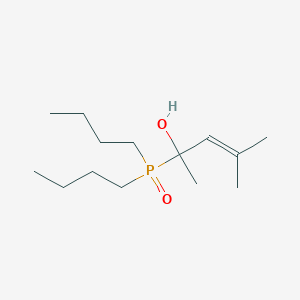

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
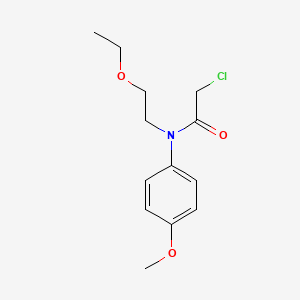
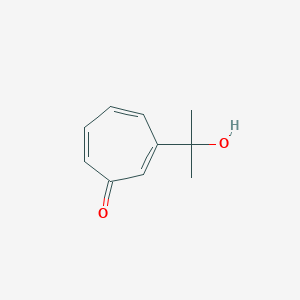
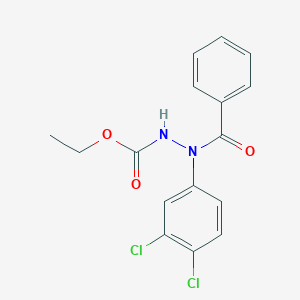
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
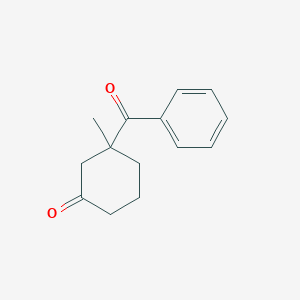
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
